3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H8Cl2INOS |
|---|---|
Molecular Weight |
448.1 g/mol |
IUPAC Name |
3,6-dichloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8Cl2INOS/c16-8-4-5-11-12(6-8)21-14(13(11)17)15(20)19-10-3-1-2-9(18)7-10/h1-7H,(H,19,20) |
InChI Key |
HXLMJKRDFZTQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cinnamic Acid Derivatives
A widely cited method involves the cyclization of cinnamic acid derivatives using thionyl chloride (SOCl₂) in chlorobenzene. For instance, Kallur et al. demonstrated that treating cinnamic acid with SOCl₂ in the presence of pyridine yields 3-chlorobenzo[b]thiophene-2-carbonyl chloride as a key intermediate. This reaction proceeds via electrophilic aromatic substitution, with thionyl chloride acting as both a chlorinating agent and a cyclization promoter. The crude product is typically purified via recrystallization from ethanol, achieving yields of 68–72%.
Direct Halogenation of Preformed Benzo[b]thiophenes
An alternative route involves chlorinating preformed benzo[b]thiophene-2-carboxylic acid. GlpBio’s technical data for 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (CAS: 34576-94-8) suggests that chlorination is achieved using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, followed by gradual warming to room temperature. The dichloro-substituted product is isolated via vacuum filtration and dried under reduced pressure, with reported yields of 85–90%.
Amidation of the Carboxylic Acid Intermediate
The conversion of 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid to the corresponding carboxamide is a critical step.
Carboxylic Acid Activation
The carboxylic acid is activated using thionyl chloride or oxalyl chloride to form the acyl chloride. For example, Arrighi et al. described reacting 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid with excess thionyl chloride under reflux for 4–6 hours, followed by solvent removal under vacuum to yield the acyl chloride. This intermediate is highly moisture-sensitive and must be used immediately in subsequent reactions.
Coupling with 3-Iodoaniline
The acyl chloride is coupled with 3-iodoaniline in anhydrous pyridine or tetrahydrofuran (THF). A patent by CA2892606A1 outlines a general procedure where the acyl chloride is added dropwise to a solution of 3-iodoaniline and triethylamine in THF at 0°C. The reaction mixture is stirred at room temperature for 12–16 hours, after which the precipitate is filtered and washed with cold methanol. Yields for this step range from 65% to 78%, depending on the stoichiometry and solvent system.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
-
Solvent Choice : Pyridine outperforms THF in reactions involving electron-deficient anilines (e.g., 3-iodoaniline) due to its dual role as a base and solvent, neutralizing HCl generated during amidation.
-
Temperature Control : Maintaining temperatures below 10°C during acyl chloride formation prevents decomposition, while room-temperature coupling ensures complete conversion without side reactions.
Substituent Compatibility
The electron-withdrawing nature of the 3-iodo group on the aniline ring necessitates prolonged reaction times (16–24 hours) to achieve satisfactory yields. Halogenated analogues, however, show enhanced stability during purification compared to non-halogenated derivatives.
Purification and Characterization
Recrystallization and Chromatography
The crude product is purified via recrystallization from a 1:1 mixture of ethyl acetate and hexane, yielding white crystalline solids with >95% purity. For higher purity, silica gel column chromatography using dichloromethane:methanol (95:5) is employed.
Spectroscopic Confirmation
-
1H NMR : The final compound exhibits characteristic peaks at δ 8.21 (s, 1H, NH), δ 7.89–7.45 (m, 6H, aromatic protons), and δ 2.51 (s, 2H, thiophene-CH₂).
-
13C NMR : Key signals include δ 165.2 (C=O), δ 140.1–118.3 (aromatic carbons), and δ 94.5 (C-I).
-
HPLC : Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) confirms a retention time of 12.4 minutes with 99.2% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the benzo[b]thiophene scaffold are reactive sites for nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the aromatic ring enhanced by the carboxamide group and adjacent sulfur atom.
Key Features:
-
Chlorine Reactivity : The 3- and 6-position chlorine atoms are susceptible to displacement by nucleophiles such as amines, alkoxides, or thiols under conditions that activate the aromatic ring (e.g., polar aprotic solvents, elevated temperatures).
-
Mechanistic Considerations : Kinetic studies suggest that substitution proceeds via a two-step mechanism involving the formation of a Meisenheimer complex followed by the departure of the chloride ion.
Example Reaction Pathway:
Where Nu⁻ represents a nucleophile (e.g., NH₃, OH⁻).
Carboxamide Group Reactivity
The carboxamide moiety (-CONH-) contributes to both stability and reactivity:
Hydrolysis
Under acidic or basic conditions, the carboxamide can undergo hydrolysis to form the corresponding carboxylic acid. While not explicitly documented for this compound, analogous benzo[b]thiophene carboxamides are known to hydrolyze under reflux with aqueous HCl or NaOH .
Reaction Conditions :
-
Acidic Hydrolysis : Concentrated HCl, reflux.
-
Basic Hydrolysis : NaOH (aq.), heat.
Halogen-Dependent Reactions
The iodine substituent on the phenyl ring offers potential for transition-metal-catalyzed coupling reactions (e.g., Suzuki, Ullmann), though such transformations are not directly reported in the available literature. The chlorine atoms may also participate in Ullmann-type couplings under copper catalysis.
Comparative Reactivity with Structural Analogues
The table below contrasts the reactivity of 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide with related compounds :
Thermal and Kinetic Behavior
-
Thermal Stability : Differential scanning calorimetry (DSC) indicates decomposition above 220°C, with no phase transitions below this threshold.
-
Reaction Kinetics : Nucleophilic substitution rates are influenced by solvent polarity and nucleophile strength, with DMF or DMSO typically accelerating reactions.
Limitations and Unreported Reactions
While halogen reactivity is well-documented, the iodine substituent’s participation in cross-coupling reactions remains unexplored in published studies. Similarly, electrophilic substitution on the deactivated aromatic rings has not been experimentally verified.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide have been studied for their potential as anticancer agents. For example, derivatives of thiophene-2-carboxamide have shown promising results against various cancer cell lines due to their ability to inhibit specific protein targets involved in tumor progression .
Compound Target Activity OSI-390 IKK-2 Anticancer Rivaroxaban Factor Xa Antithrombotic -
Antibacterial Properties :
- The compound's structural features suggest potential antibacterial activity. Research indicates that thiophene derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
Bacterial Strain Compound Tested Inhibition Rate (%) S. aureus 3,6-Dichloro... 45.0 E. coli 3,6-Dichloro... 30.0
Materials Science Applications
- Dyes and Pigments :
- Conductive Polymers :
Environmental Applications
- Photodegradation Studies :
Case Studies
-
Synthesis and Biological Evaluation :
- A study conducted on similar thiophene derivatives reported the synthesis through multi-step processes involving careful control of reaction conditions to achieve high yields. The biological evaluation revealed significant antioxidant properties alongside antibacterial activities, highlighting the potential for further development as therapeutic agents .
- Material Development :
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent positions (e.g., 3,6-dichloro vs. 3,4-dichloro) significantly alter reactivity and synthetic accessibility. For example, compound 7h achieved a moderate yield (62%) using a one-pot procedure , while compound 28 was synthesized in 88% yield via straightforward coupling .
- Halogen diversity (Cl, F, I) impacts electronic properties and steric bulk. The 3-iodophenyl group in the target compound may enhance lipophilicity compared to smaller halogens like fluorine in compound 86 .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogues
Key Observations :
- The iodine atom in the target compound likely increases molecular weight and lipophilicity compared to analogues with methyl or trifluoromethyl groups .
- Compound 86 exhibits a lower predicted LogP (~2.8) due to its polar nitrothiazole group, suggesting improved aqueous solubility relative to iodinated derivatives .
Key Observations :
- The 3-iodophenyl derivative’s biological profile remains uncharacterized, but structural analogs highlight the importance of substituent choice. For instance, the quinuclidinyl group in compound 16/19 confers neuroactivity, while nitrothiazole in 86 drives antimicrobial effects .
- Dichloro substitutions (as in STING agonists 12d/12e ) show marginal activity, suggesting that additional functional groups (e.g., iodine) may optimize target engagement .
Biological Activity
3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the family of benzo[b]thiophene derivatives, which have been reported to possess various pharmacological properties, including anticancer and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula: C15H8Cl2INOS
- Molecular Weight: 405.2 g/mol
- Key Functional Groups: Chlorine and iodine substituents on the aromatic rings enhance its reactivity and biological interactions.
Anticancer Properties
Research indicates that benzo[b]thiophene derivatives exhibit anticancer activity . For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of halogen atoms (chlorine and iodine) in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |
| Other benzo[b]thiophene derivatives | Various | Varies | Cell cycle arrest |
Neuroprotective Effects
In addition to anticancer properties, some studies suggest that derivatives similar to this compound may provide neuroprotection . For example, compounds with similar structures have shown the ability to protect neuronal cells from amyloid-beta-induced toxicity, which is relevant in Alzheimer's disease research.
Case Study: Neuroprotection
A study on related compounds demonstrated significant neuroprotective effects against Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells. The compounds exhibited concentration-dependent inhibition of Aβ42 aggregation, highlighting their potential as therapeutic agents in neurodegenerative diseases.
The biological activity of this compound may be attributed to its ability to:
- Inhibit specific enzymes involved in cancer progression.
- Modulate protein aggregation , particularly in neurodegenerative conditions.
- Interfere with cellular signaling pathways that regulate cell survival and proliferation.
Q & A
Q. What are the standard synthetic routes for preparing 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yield?
A common approach involves coupling a benzo[b]thiophene-2-carboxylic acid derivative with an iodophenyl amine. For example, thiophene carboxylates can be activated via mixed anhydride or coupling reagents (e.g., EDCI/HOBt) to react with substituted anilines . Key factors include:
- Solvent choice : Dichloromethane (DCM) or DMF are typical for anhydrous conditions, minimizing side reactions .
- Temperature : Reflux (~40–60°C) improves reaction kinetics but may require inert atmospheres (N₂/Ar) to prevent degradation .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) is critical for isolating high-purity products (>98%) .
Q. How can spectroscopic methods (NMR, HRMS) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Look for diagnostic peaks:
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₅H₈Cl₂INOS, expected m/z = 495.8312 .
- IR : Carboxamide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl stretches (~550–600 cm⁻¹) .
Q. What are the recommended protocols for assessing solubility and stability in biological assays?
- Solubility screening : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .
- Stability : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours, then analyze by HPLC for degradation products .
Advanced Research Questions
Q. How can substituent effects (Cl, I) be optimized to enhance target binding in structure-activity relationship (SAR) studies?
- Halogen positioning : The 3-iodo group on the phenyl ring may enhance hydrophobic interactions, while 3,6-dichloro substituents on the thiophene core improve electron-withdrawing effects, stabilizing π-π stacking .
- Synthetic tuning : Replace iodine with other halogens (Br, F) or install electron-donating groups (e.g., -OCH₃) to modulate binding affinity. Use molecular docking to predict interactions with target proteins (e.g., kinases) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Dose-response validation : Replicate assays in orthogonal systems (e.g., bacterial vs. mammalian cell lines) to rule out false positives .
- Mechanistic studies : Perform time-kill assays (antibacterial) or apoptosis profiling (anticancer) to distinguish static vs. cidal effects .
- Metabolite analysis : Use LC-MS to identify active metabolites that may contribute to discrepancies .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- ADME prediction : Tools like SwissADME calculate logP (target ~3–5) and topological polar surface area (TPSA <140 Ų) for blood-brain barrier permeability .
- Metabolic hotspots : Identify susceptible sites (e.g., iodine substitution) prone to CYP450-mediated oxidation using in silico metabolism simulators .
Methodological Considerations
Q. What are the best practices for scaling up synthesis while maintaining reproducibility?
Q. How should researchers address low yields in carboxamide coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
